5-ACETYL-4-BROMOTHIOPHEN-2-BORONIC ACID

Descripción general

Descripción

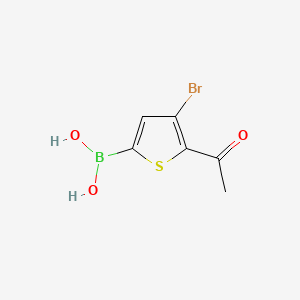

5-Acetyl-4-bromothiophen-2-boronic acid is a boronic acid derivative with the molecular formula C6H7BBrO3S and a molecular weight of 249.9 g/mol . This compound is characterized by the presence of a boronic acid group, a bromine atom, and an acetyl group attached to a thiophene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-bromothiophen-2-boronic acid typically involves the bromination of thiophene followed by the introduction of the boronic acid group. One common method includes the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 4-bromothiophene.

Acetylation: The 4-bromothiophene is then acetylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 5-acetyl-4-bromothiophene.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

5-Acetyl-4-bromothiophen-2-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including 5-acetyl-4-bromothiophen-2-boronic acid, have been investigated for their anticancer properties. The introduction of boronic acid groups into bioactive molecules can enhance their selectivity and pharmacokinetic profiles. For instance, boronic acids are known to inhibit proteasomes, which play a crucial role in cancer cell proliferation. The FDA-approved drug bortezomib, a boronic acid derivative, serves as a prominent example of this application .

Mechanisms of Action

The mechanism by which boronic acids exert their anticancer effects often involves the inhibition of proteasomal degradation pathways. This leads to the accumulation of pro-apoptotic factors within cancer cells, promoting cell death. Furthermore, the ability of boronic acids to bind to vicinal diols allows them to act as transition-state analogs in enzymatic reactions, further enhancing their therapeutic potential .

Sensor Technology

Saccharide Sensors

this compound is also utilized in the development of molecular sensors for saccharides. The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for creating selective sensors that can detect specific saccharide molecules. This property is particularly valuable in biomedical applications where monitoring glucose levels is crucial for diabetes management .

Synthetic Methodologies

Cross-Coupling Reactions

In synthetic organic chemistry, this compound can serve as a key building block in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules. The versatility and stability of boronic acids make them ideal candidates for various coupling reactions .

Glycosylation Reactions

Recent studies have highlighted the use of boronic acids in regioselective glycosylation reactions. The ability to form stable intermediates with carbohydrates enables chemists to synthesize complex glycosides efficiently. This application is particularly relevant in developing therapeutics that target carbohydrate-binding proteins .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-Acetyl-4-bromothiophen-2-boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in this process include the palladium catalyst and the base used in the reaction .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromothiophen-2-boronic acid: Lacks the acetyl group, making it less versatile in certain synthetic applications.

5-Acetylthiophen-2-boronic acid: Lacks the bromine atom, affecting its reactivity in coupling reactions.

4-Bromo-2-thiopheneboronic acid: Similar structure but different substitution pattern, leading to different reactivity and applications.

Uniqueness

5-Acetyl-4-bromothiophen-2-boronic acid is unique due to the presence of both the acetyl and bromine groups, which enhance its reactivity and versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling .

Actividad Biológica

5-Acetyl-4-bromothiophen-2-boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Biological Activity Overview

The biological activity of boronic acids, including this compound, has been linked to various therapeutic applications. Key areas of interest include:

- Anticancer Activity : Boronic acids have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

- Antibacterial Activity : Some derivatives exhibit antibacterial properties against gram-positive and gram-negative bacteria.

- Enzyme Inhibition : Boronic acids can act as inhibitors for specific enzymes, impacting metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids. For instance, compounds similar to this compound have been shown to inhibit the proteasome, leading to cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia cells .

A comparative analysis of different boronic acids revealed that those with specific structural modifications exhibited enhanced potency against cancer cells. For example, a study indicated that boronic acids could induce NOXA expression, promoting apoptosis in malignant cells .

Antibacterial Properties

The antibacterial efficacy of boronic acids has been documented against several pathogens. In vitro studies demonstrated that certain derivatives could inhibit the growth of drug-resistant strains of bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Boronic acids are known to interact with various enzymes due to their ability to form reversible covalent bonds with serine or cysteine residues. This property has been exploited in developing inhibitors for enzymes involved in cancer progression and metabolic disorders. For instance, this compound may inhibit enzymes related to lipid metabolism, which is crucial in diseases like obesity and diabetes .

Data Table: Biological Activities of Boronic Acids

| Activity Type | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | This compound | 18.76 ± 0.62 (MCF-7) | |

| Antibacterial | Boronic Acid Derivative | Varies by strain | |

| Enzyme Inhibition | Boron-containing Compounds | Varies |

Case Studies

- Case Study on Anticancer Efficacy : A study involving a series of boronic acid derivatives demonstrated that modifications at the thiophene ring significantly enhanced their antiproliferative effects on MCF-7 cells. The compound exhibited an IC50 value of 18.76 µM, indicating potent activity against breast cancer cells while showing minimal toxicity towards normal cells .

- Antibacterial Efficacy Against Resistant Strains : Another investigation assessed the antibacterial properties of various boron-containing compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that selected derivatives displayed significant inhibitory effects, suggesting their potential as therapeutic agents against resistant bacterial infections .

Propiedades

IUPAC Name |

(5-acetyl-4-bromothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO3S/c1-3(9)6-4(8)2-5(12-6)7(10)11/h2,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLZJKRBNRJJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C(=O)C)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681679 | |

| Record name | (5-Acetyl-4-bromothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-41-4 | |

| Record name | (5-Acetyl-4-bromothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.